![molecular formula C13H20N2O2 B1388649 N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide CAS No. 1203499-57-3](/img/structure/B1388649.png)
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide
Overview
Description
“N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide”, also known as HPPA, is a derivative of pyridine. It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The empirical formula of this compound is C13H20N2O2, and its molecular weight is 236.31 . The SMILES string representation isCC(C)(C)C(=O)Nc1ncccc1CCCO
.
Mechanism of Action
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide is a nucleophilic reagent, meaning that it is capable of attacking electron-rich sites on other molecules. This allows it to react with a wide variety of compounds and form various products. This compound can also act as an oxidizing agent, allowing it to reduce other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve impulses. This compound has also been found to inhibit the activity of the enzyme fatty acid synthase, which plays a role in the synthesis of fatty acids.
Advantages and Limitations for Lab Experiments
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide has several advantages for laboratory experiments. It is relatively stable and easy to obtain, and it is also relatively easy to use in laboratory experiments. It is also a relatively inexpensive reagent, making it an attractive option for research applications. However, this compound is highly volatile and can be toxic if inhaled or ingested, and it should be handled with care.
Future Directions
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide has a wide range of potential applications in the field of scientific research. It has been studied for its potential applications in drug synthesis, as well as its potential to act as an inhibitor of enzymes. Additionally, this compound has potential applications in the synthesis of polymers, chemicals, and other compounds. Further research is needed to explore the full potential of this compound in these areas. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound, as well as its potential toxicity.
Scientific Research Applications
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide has been used in a variety of scientific research applications, including synthesis of polymers, drugs, and chemicals, as well as in laboratory experiments. It is commonly used in organic synthesis as a reagent, as it can be used to synthesize a wide range of compounds. It is also used in the production of pharmaceuticals, cosmetics, and food products.
properties
IUPAC Name |
N-[3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,5,7,9H2,1-3H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUXWOSMCLMMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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